molecular formula C11H12N2OS B3316226 1-(2-methoxybenzyl)-1H-imidazole-2-thiol CAS No. 95333-53-2

1-(2-methoxybenzyl)-1H-imidazole-2-thiol

Cat. No. B3316226
CAS RN: 95333-53-2
M. Wt: 220.29 g/mol
InChI Key: LIXIHRXZBPTNFN-UHFFFAOYSA-N
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Description

“1-(2-methoxybenzyl)-1H-imidazole-2-thiol” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a thiol group (-SH), which is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom. The “2-methoxybenzyl” part refers to a benzyl group (a benzene ring attached to a methylene group) with a methoxy group (-OCH3) attached to the second carbon of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a thiol group, and a 2-methoxybenzyl group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the thiol group, and the methoxybenzyl group. The thiol group could undergo oxidation reactions, and the imidazole ring could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar thiol and methoxy groups could influence its solubility in different solvents .

Scientific Research Applications

Thermodynamic and Electrochemical Properties

The compound 1-(2-methoxybenzyl)-1H-imidazole-2-thiol, related to the family of imidazole-2-thiols, exhibits specific thermodynamic and electrochemical properties. The oxidation and reduction potentials, as well as the pKa's of similar compounds, have been studied extensively. The substituent effects on these properties have been observed and analyzed, indicating the potential for fine-tuning the compound's behavior in various chemical environments (Po et al., 1991).

Synthesis and Antimicrobial Activity

1-(2-methoxybenzyl)-1H-imidazole-2-thiol and its derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis process involves multiple steps, including condensation and chemical reactions with hydroxylamine hydrochloride and other reagents. Some derivatives have demonstrated promising antimicrobial activity, making them potential candidates for further pharmaceutical development (Maheta et al., 2012).

Antimicrobial and Cytotoxicity Studies

Further exploration into the antimicrobial and cytotoxic properties of 1-(2-methoxybenzyl)-1H-imidazole-2-thiol derivatives has revealed that N-heterocyclic carbene-silver complexes of these compounds exhibit significant antibacterial activity against various strains of bacteria. Additionally, the cytotoxicity of these compounds has been assessed in vitro, offering valuable insights into their potential therapeutic applications (Patil et al., 2010).

Antimycobacterial Activity

The synthesis of derivatives of 1-(2-methoxybenzyl)-1H-imidazole-2-thiol aimed at mimicking certain potent antimycobacterial compounds has been explored. These synthesized compounds, after undergoing various chemical transformations, have shown in vitro antimycobacterial activity, albeit not as potent as the most effective purines and pyrimidines synthesized earlier (Miranda & Gundersen, 2009).

Synthesis and Utilization in Peptide Synthesis

The compound has been utilized in the synthesis of peptide fragments, illustrating its relevance in the field of biochemistry and drug development. The process involves the use of p-methoxybenzyl esters of protected amino acids and peptides, demonstrating the compound's versatility and potential in creating more complex biological molecules (Stewart, 1968).

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds containing imidazole rings are found in many drugs and have various biological activities, suggesting that “1-(2-methoxybenzyl)-1H-imidazole-2-thiol” could also have interesting biological properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-methoxybenzyl phenethylamines (nbomes), are known to interact potently with serotonin 5-ht2a receptors . These receptors play a crucial role in various physiological processes, including mood regulation, cognition, and perception.

Mode of Action

It can be hypothesized that, like other n-methoxybenzyl phenethylamines, it may act as an agonist at the serotonin 5-ht2a receptors . This interaction could lead to a series of intracellular events, including the activation of various signaling pathways.

Pharmacokinetics

Similar compounds such as nbomes have been reported to undergo extensive metabolism in the liver, with the metabolites being excreted in urine . The bioavailability of these compounds can be influenced by factors such as the route of administration and individual metabolic differences.

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-9(10)8-13-7-6-12-11(13)15/h2-7H,8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXIHRXZBPTNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxybenzyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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